1-Chloro-3-pyridin-2-ylisoquinoline
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Overview
Description
1-Chloro-3-pyridin-2-ylisoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyridine rings
Preparation Methods
The synthesis of 1-Chloro-3-pyridin-2-ylisoquinoline typically involves the reaction of isoquinoline derivatives with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-3-pyridin-2-ylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents can yield N-oxides, while reduction can lead to the formation of dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-3-pyridin-2-ylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-3-pyridin-2-ylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-3-pyridin-2-ylisoquinoline can be compared with other similar compounds, such as:
1-Chloroisoquinoline: Lacks the pyridine ring, which may result in different chemical reactivity and biological activity.
3-Pyridin-2-ylisoquinoline: Similar structure but without the chlorine atom, which can affect its reactivity in substitution reactions.
1-Chloro-3-pyridin-2-ylimidazo[1,5-a]pyridine:
Properties
Molecular Formula |
C14H9ClN2 |
---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
1-chloro-3-pyridin-2-ylisoquinoline |
InChI |
InChI=1S/C14H9ClN2/c15-14-11-6-2-1-5-10(11)9-13(17-14)12-7-3-4-8-16-12/h1-9H |
InChI Key |
GHWUQXJMRBYBND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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